molecular formula C15H30N2O4 B1388339 tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate CAS No. 1212386-61-2

tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B1388339
CAS No.: 1212386-61-2
M. Wt: 302.41 g/mol
InChI Key: KMWBSXFVUCPBFD-LBPRGKRZSA-N
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Description

Tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H30N2O4 and its molecular weight is 302.41 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process. Initially, the piperidine ring is constructed, followed by the introduction of the carboxylate group. The tert-butyl and diethoxy groups are then incorporated under specific reaction conditions to ensure selectivity and yield.

  • Industrial Production Methods: Industrially, the synthesis is optimized for large-scale production. This involves automated systems for precise control of temperature, pressure, and reaction time. Catalysts and solvents are carefully chosen to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

  • Types of Reactions: Tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

  • Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reductions. Nucleophilic substitutions often involve bases like sodium hydride.

  • Major Products: The major products from these reactions vary but typically include derivatives with modified functional groups, enhancing the compound’s utility in further synthetic applications.

Scientific Research Applications

  • Chemistry: In chemistry, it serves as a building block for more complex molecules, aiding in the development of novel compounds.

  • Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

  • Medicine: Its potential as a pharmacophore makes it significant in drug discovery and development.

  • Industry: Industrial applications include its use in the synthesis of polymers and as a stabilizer in various formulations.

5. Mechanism of Action: The mechanism by which tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate exerts its effects often involves binding to specific molecular targets. This interaction can modulate biological pathways, leading to desired pharmacological outcomes. The carboxylate group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • Comparison: Compared to similar compounds such as tert-Butyl (2S)-4,4-diethoxy-2-methylpiperidine-1-carboxylate, tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate exhibits distinct properties due to the presence of the aminomethyl group. This functional group endows the compound with unique reactivity and binding capabilities.

  • Similar Compounds: Similar compounds include tert-Butyl (2S)-4,4-diethoxy-2-methylpiperidine-1-carboxylate and tert-Butyl (2S)-4,4-diethoxy-2-ethylpiperidine-1-carboxylate, each having slight variations in their structure, influencing their chemical behavior and applications.

The details above provide a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Intrigued by any specific aspect?

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWBSXFVUCPBFD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)CN)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate

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